

Application Note: Heterocyclic Construction & Functionalization using CAS 103260-44-2[1][2][3]

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Compound of Interest

Compound Name: *2H-Pyran-4-carboxylic acid
tetrahydro ethyl ester*

Cat. No.: *B13754906*

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Compound Identity: Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate CAS: 103260-44-2 Formula: $C_9H_{16}O_3$ Molecular Weight: 172.22 g/mol [1][2][3]

Strategic Value in Medicinal Chemistry

In modern drug design, CAS 103260-44-2 serves as a pivotal "linker" and "scaffold" reagent.[1][2][3] Its primary utility lies in introducing the (tetrahydropyran-4-yl)methyl moiety.[1][2][3][4]

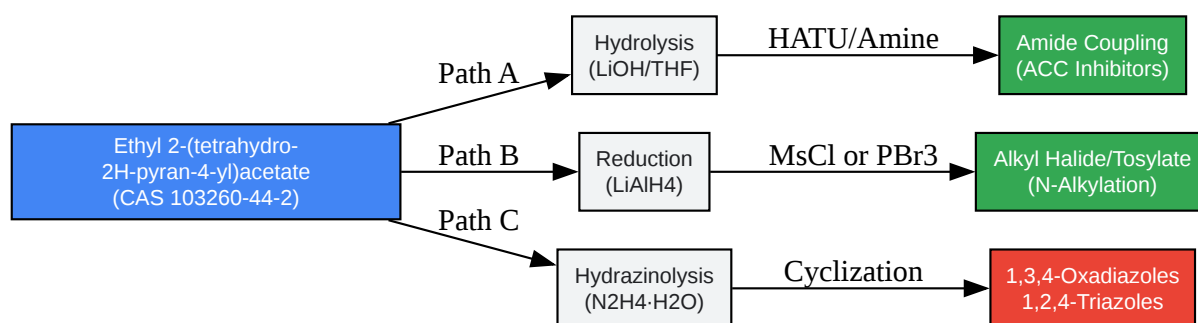
- **Bioisosteric Replacement:** The tetrahydropyran (THP) ring acts as a polar, metabolically stable bioisostere for cyclohexyl or phenyl rings.[4] It lowers lipophilicity (LogP) while maintaining steric bulk, often improving the solubility and pharmacokinetic profile of drug candidates (e.g., ACC inhibitors, HDAC inhibitors).[4]
- **Divergent Reactivity:** The ester functionality allows for two distinct synthetic pathways:
 - **Ring Construction:** Transformation into hydrazides to build 1,3,4-oxadiazoles or 1,2,4-triazoles.

- Linker Activation: Reduction to the alcohol or hydrolysis to the acid for attaching the THP-methyl tail to existing heterocycles (e.g., indoles, pyrazoles).[4]

Chemo-Selectivity & Reactivity Profile

The molecule features an ester group separated from the THP ring by a methylene spacer.[1][2][3][4] This spacer is crucial; it prevents the steric bulk of the ring from hindering reactivity at the carbonyl center, while also insulating the ring oxygen's inductive effect.[4]

Reactivity Map (Graphviz)



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Caption: Divergent synthetic pathways for CAS 103260-44-2.[1][2][4] Path C is the primary route for de novo heterocyclic synthesis.[4]

Protocol A: Synthesis of 1,3,4-Oxadiazole Scaffolds

This protocol describes the conversion of the ester into a 2-substituted-1,3,4-oxadiazole ring, a common motif in anti-inflammatory and anticancer agents.[1][3]

Step 1: Formation of the Acetohydrazide

The ester is first converted to 2-(tetrahydro-2H-pyran-4-yl)acetohydrazide.[1][2][3][4]

- Reagents: Hydrazine hydrate (80%), Ethanol (abs).[4]
- Stoichiometry: 1.0 eq Ester : 5.0 eq Hydrazine.[2][3][4]

- Procedure:
 - Dissolve 10.0 g (58 mmol) of CAS 103260-44-2 in 50 mL of absolute ethanol.
 - Add 14.5 mL (290 mmol) of hydrazine hydrate dropwise at room temperature.
 - Heat the mixture to reflux (80°C) for 6 hours. Monitor by TLC (10% MeOH in DCM).[2][4]
 - Workup: Cool to 0°C. The product often precipitates as a white solid.[4] Filter and wash with cold ethanol.[4][5] If no precipitate forms, concentrate in vacuo to give the crude hydrazide (typically >95% purity).[4]

Step 2: Cyclization to 1,3,4-Oxadiazole

The hydrazide is coupled with a carboxylic acid (R-COOH) and cyclized in one pot using POCl₃. [2][3][4]

- Reagents: Aryl/Alkyl Carboxylic Acid (1.0 eq), POCl₃ (excess).
- Procedure:
 - Mix 1.0 eq of the hydrazide from Step 1 and 1.0 eq of the desired carboxylic acid in POCl₃ (5 mL per mmol).
 - Reflux at 100°C for 4–8 hours.
 - Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!).
 - Neutralize with saturated NaHCO₃ solution to pH 8.[2][4]
 - Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
 - Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Linker Synthesis for N-Alkylation

This protocol is used to attach the THP-methyl tail to a nitrogen-containing heterocycle (e.g., Indole, Pyrazole), mimicking the structure of ACC inhibitors like ND-646.[1][2][3][4]

Step 1: Reduction to Alcohol

- Reagents: LiAlH₄ (1.2 eq), THF (anhydrous).
- Procedure:
 - Cool a suspension of LiAlH₄ in THF to 0°C under Nitrogen.
 - Add CAS 103260-44-2 (dissolved in THF) dropwise.[1][2][3][4]
 - Stir at 0°C for 1 hour, then warm to RT for 2 hours.
 - Fieser Quench: Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.[4][5]
 - Concentrate filtrate to yield 2-(tetrahydro-2H-pyran-4-yl)ethanol.

Step 2: Conversion to Alkylating Agent (Mesylate)

- Reagents: Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (1.5 eq), DCM.[4]
- Procedure:
 - Dissolve the alcohol in DCM at 0°C.
 - Add Et₃N, followed by dropwise addition of MsCl.[4]
 - Stir for 2 hours. Wash with water, 1N HCl, and brine.[4]
 - Use the crude mesylate immediately for N-alkylation (e.g., reacting with an indole using Cs₂CO₃ in DMF at 60°C).[2][3][4]

Data Summary & Troubleshooting

Parameter	Condition	Expected Outcome	Troubleshooting
Hydrazinolysis	Reflux, EtOH	>90% Yield (White Solid)	If oil forms, triturate with Et ₂ O.[1][2][3] Ensure excess hydrazine is removed. [2][4]
Oxadiazole Cyclization	POCl ₃ , 100°C	>70% Yield	If low yield, try T3P (Propylphosphonic anhydride) in EtOAc for milder cyclization. [4]
Reduction	LiAlH ₄ , THF	>95% Yield (Colorless Oil)	Ensure anhydrous conditions.[4][6] Ester reduction is rapid; do not over-reflux.[2][3][4]

References

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- Synthesis of 1,3,4-oxadiazoles via oxidative cyclization.Journal of Organic Chemistry. Available at: [\[Link\]](#)[2][4]

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